Phénylacétoxime

Vue d'ensemble

Description

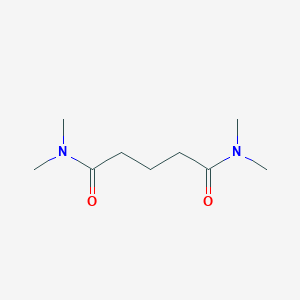

Phenylacetone oxime is an organic compound derived from phenylacetone, a precursor to several pharmaceuticals and organic compounds. Its structural analysis and chemical properties have been studied extensively to understand its potential applications in various fields, excluding drug use and side effects.

Synthesis Analysis

Phenylacetone oxime can be synthesized through various methods, including the reaction of acetophenone and benzylphenylketone oximes with phenylacetylene in the presence of superbase systems. This process leads to the formation of di- and triphenylpyrroles, showcasing the reactivity of phenylacetone oxime derivatives under specific conditions (Petrova et al., 2008).

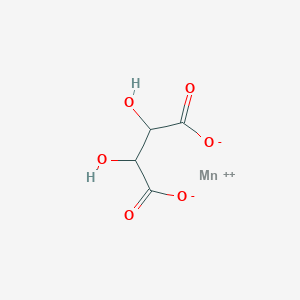

Molecular Structure Analysis

The molecular structure of phenylacetone oxime derivatives can be intricate, with research indicating various forms depending on the synthesis method and conditions. Cyclopalladated complexes derived from phenylacetone oxime showcase the structural diversity and potential for forming novel compounds with unique properties (Abellán-López et al., 2013).

Chemical Reactions and Properties

Phenylacetone oxime participates in numerous chemical reactions, including the formation of binary complexes with transition and heavy metal ions, indicating its potential for use in analytical chemistry and materials science. The complexation reactions reveal the compound's versatility and reactivity with various metal ions (Shokrollahi et al., 2008).

Physical Properties Analysis

The physical properties of phenylacetone oxime, such as solubility, melting point, and boiling point, are crucial for its handling and application in different chemical processes. While specific studies on these properties are not directly cited, understanding these physical characteristics is essential for practical applications in synthesis and chemical engineering.

Chemical Properties Analysis

The chemical properties of phenylacetone oxime, including its reactivity with other compounds, stability under various conditions, and potential for forming complexes, are of significant interest. Studies like the polarographic investigation of syn-phenyl 2-pyridyl ketone oxime provide insights into its electrochemical behavior and reactivity, further broadening the scope of its applications (Harrison & Cheney, 1968).

Applications De Recherche Scientifique

Formation d'hétérocycles

Le phénylacétoxime agit comme un bloc de construction polyvalent dans la synthèse d'échafaudages hétérocycliques contenant de l'azote, du soufre et de l'oxygène. Son utilité découle de son rôle d'agent oxydant interne et de groupe directeur, facilitant la construction d'hétérocycles complexes à la fois en conditions catalysées par des métaux et sans métaux. La liaison σ N–O plus faible dans les esters d'oxime, avec une énergie moyenne d'environ 57 kcal mol−1, est essentielle dans les transformations organiques impliquant la rupture de la liaison N–O .

Techniques de bioconjugaison

Le composé est essentiel dans la ligation d'oxime, une réaction bioorthogonale utilisée pour la bioconjugaison rapide aux peptides riches en disulfures. Cette technique est très appréciée pour son contrôle régios-spécifique et la production de précurseurs amino-oxy pré-formés pour une modification à la demande. La ligation d'oxime est catalysée par des dérivés d'aniline ou de phénylènediamine et est connue pour ses conditions réactionnelles douces et sa stabilité hydrolytique .

Chimie médicinale

Des études récentes ont mis en évidence le potentiel des oximes non substituées, y compris le this compound, en tant qu'agents thérapeutiques. Ils sont étudiés comme thérapie adjuvante dans divers types de cancers, d'inflammations et comme médicaments de nouvelle génération contre l'empoisonnement par les organophosphorés (OP). La réactivité et la polyvalence fonctionnelle des oximes en font des candidats adaptés au développement de médicaments .

Catalyse

Dans les procédés catalytiques, le this compound sert de groupe directeur efficace pour les réactions d'activation C–H dans les systèmes aromatiques ou vinyliques. Cela facilite la formation de nouvelles liaisons C–N, qui est une étape fondamentale dans la synthèse de nombreux composés organiques. La capacité de l'oxime à participer au cadre du produit final lors des réactions de cyclisation est particulièrement remarquable .

Mécanisme D'action

Target of Action

Phenylacetone oxime, also known as Phenylacetone ketoxime, is an organic compound belonging to the class of imines . The primary targets of oximes, in general, have been various kinases . These targets include 5-lipoxygenase (5-LO), proteases, phosphodiesterase, chemokine receptors, growth factor receptors, and various channels .

Mode of Action

Oximes are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function . They achieve this by attaching to phosphorus, forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . This inhibition can affect various biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Oximes, in general, are known to have significant roles in medicinal chemistry, renowned for their widespread applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

Oximes are known to display toxic effects on a cellular level, which could be explained beyond action on acetylcholinesterase as their main target .

Action Environment

It’s known that the oxime group contains two h-bond acceptors (nitrogen and oxygen atoms) and one h-bond donor (oh group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Orientations Futures

Oximes, including Phenylacetone oxime, are considered potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphorus poisoning . The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules .

Propriétés

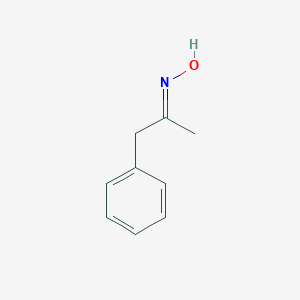

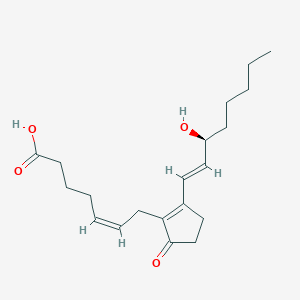

IUPAC Name |

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYFJUMCPAMOKN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13213-36-0 | |

| Record name | Phenylacetone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Phenylacetone oxime in amphetamine metabolism?

A1: Phenylacetone oxime is a key intermediate in the metabolic breakdown of amphetamine. Studies using rabbit liver preparations showed that both R(-) and S(+) enantiomers of amphetamine are metabolized to Phenylacetone oxime, with the R(-) enantiomer being converted at a faster rate. [, , , ] This conversion is particularly significant as it highlights a pathway for the detoxification of amphetamine in biological systems.

Q2: How is Phenylacetone oxime formed during amphetamine metabolism?

A2: Research indicates that Phenylacetone oxime is primarily generated through the further metabolism of N-hydroxyamphetamine, another metabolite of amphetamine. [] This process was observed in rabbit liver preparations, suggesting a two-step enzymatic pathway where amphetamine is first hydroxylated to N-hydroxyamphetamine, which is subsequently converted to Phenylacetone oxime.

Q3: Are there differences in the rate of Phenylacetone oxime formation between amphetamine enantiomers?

A3: Yes, studies demonstrate that the R(-) enantiomer of amphetamine is metabolized to Phenylacetone oxime at a faster rate compared to the S(+) enantiomer. [] This difference in metabolic rate could be attributed to stereoselectivity in the enzymes responsible for the conversion of amphetamine to N-hydroxyamphetamine and subsequently to Phenylacetone oxime.

Q4: Can you describe an alternative method for quantifying Phenylacetone oxime that doesn't rely on direct GC analysis?

A5: One approach involves converting Phenylacetone oxime to phenylacetone oximes by shaking the sample at pH 12 in the presence of air. [] The resulting phenylacetone oximes can then be extracted and analyzed using GC. This indirect method circumvents the challenges associated with the direct GC analysis of Phenylacetone oxime.

Q5: Is there a method to determine N-hydroxyamphetamine based on its conversion to Phenylacetone oxime?

A6: Yes, N-hydroxyamphetamine can be quantified by converting it to Phenylacetone oxime. [] This is achieved by adjusting the sample pH to 12, which facilitates the conversion. The resulting Phenylacetone oxime is then extracted and analyzed using GC, providing an indirect measure of the initial N-hydroxyamphetamine concentration.

Q6: How does the interaction of N-hydroxyamphetamine with cytochrome P-450 differ from that of N-hydroxyphentermine?

A7: While both are arylalkylhydroxylamines, N-hydroxyamphetamine and N-hydroxyphentermine exhibit distinct interactions with cytochrome P-450 systems. [] N-hydroxyamphetamine acts as a potent inhibitor of cytochrome P-450, likely due to its ability to form a metabolic intermediate complex. In contrast, N-hydroxyphentermine appears to uncouple the cytochrome P-450 system, leading to an increase in hydrogen peroxide levels.

Q7: Can Phenylacetone oxime be used as a starting material for the synthesis of other compounds?

A8: Yes, Phenylacetone oxime serves as a precursor in the electrosynthesis of amphetamine. [] This method highlights the potential of utilizing Phenylacetone oxime in synthetic pathways to obtain pharmaceutically relevant compounds.

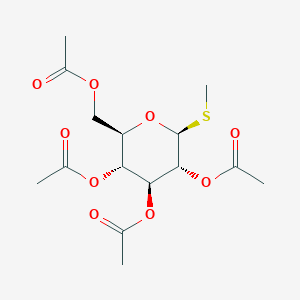

Q8: Can you describe the use of Phenylacetone oxime derivatives in organometallic chemistry?

A9: Research has explored the use of Phenylacetone oxime in constructing cyclopalladated complexes. [] These complexes are valuable tools in organic synthesis and have been investigated for their reactivity towards various molecules like carbon monoxide, isocyanides, and alkynes. Notably, the insertion of carbon monoxide or isocyanides into these palladacycles can lead to the formation of 1,2-dihydro-1-oxo-2-hydroxy-3-methylisoquinoline or 1,2-dihydro-1-imino(R)-2-hydroxy-3-methylisoquinoline derivatives, respectively. These reactions highlight the synthetic potential of Phenylacetone oxime-derived palladacycles in accessing complex molecular architectures.

Q9: Are there any applications of Phenylacetone oxime derivatives in analytical chemistry?

A10: Research has explored the use of Phenylacetone oxime derivatives as potential impurities in the analysis of dexamphetamine sulfate. [] A capillary electrophoresis assay was developed to simultaneously determine charged and uncharged impurities, including phenylacetone and Phenylacetone oxime, in dexamphetamine sulfate samples. This application highlights the importance of understanding the presence and behavior of Phenylacetone oxime derivatives in pharmaceutical analysis and quality control.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)